
alpha-(2-naphthyl)-N-methylnitrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a methanamine group bonded to a naphthalenylmethylene group, with an N-oxide functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide typically involves the reaction of methanamine with 2-naphthaldehyde in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the N-oxide group. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids .
Industrial Production Methods
Industrial production of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form more complex oxides.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
Oxidation: Higher oxides.
Reduction: Methanamine, N-(2-naphthalenylmethylene).
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of these targets. The compound may also interact with nucleophiles and electrophiles, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methanamine, N-(2-naphthalenylmethylene)
- Methanamine, N-(1-naphthalenylmethylene)
- Methanamine, N-(2-anthracenylmethylene)
Uniqueness
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for redox reactions, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
N-methyl-1-naphthalen-2-ylmethanimine oxide |
InChI |
InChI=1S/C12H11NO/c1-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-9H,1H3 |
Clave InChI |
RWBQOISXVZDXLD-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CC1=CC2=CC=CC=C2C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


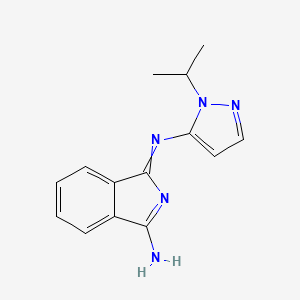
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
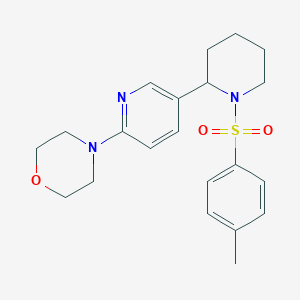
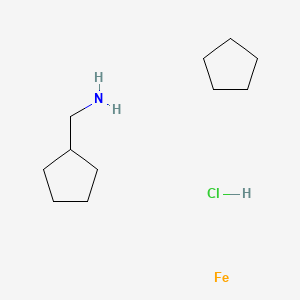
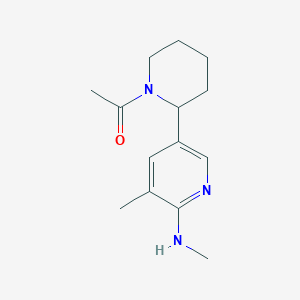
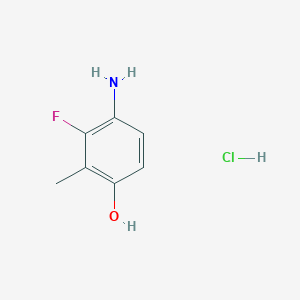
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)



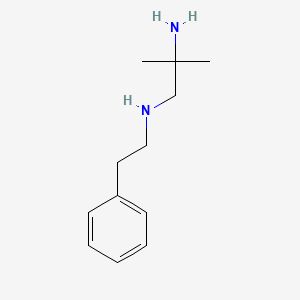
![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
